molecular formula C16H10N2O2S B12156387 Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((2-hydroxyphenyl)methylene)- CAS No. 41776-82-3

Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((2-hydroxyphenyl)methylene)-

Cat. No.: B12156387
CAS No.: 41776-82-3
M. Wt: 294.3 g/mol
InChI Key: HOTBCGMFEULSFG-ZROIWOOFSA-N
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Description

Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives are a class of fused heterocyclic compounds characterized by a thiazole ring fused to a benzimidazole core. The compound 2-((2-hydroxyphenyl)methylene)-thiazolo[3,2-a]benzimidazol-3(2H)-one features a 2-hydroxyphenyl substituent at the exocyclic methylene position (C-2), which significantly influences its electronic properties and biological activity . First synthesized via condensation reactions between thiazolo[3,2-a]benzimidazol-3(2H)-one and aromatic aldehydes under acidic or basic conditions (e.g., pyridine/piperidine or AcOH/AcONa), this derivative is part of a broader family of compounds studied for their diverse pharmacological profiles, including antimicrobial, antitumor, and enzyme inhibitory activities .

Properties

CAS No.

41776-82-3

Molecular Formula

C16H10N2O2S

Molecular Weight

294.3 g/mol

IUPAC Name

(2Z)-2-[(2-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H10N2O2S/c19-13-8-4-1-5-10(13)9-14-15(20)18-12-7-3-2-6-11(12)17-16(18)21-14/h1-9,19H/b14-9-

InChI Key

HOTBCGMFEULSFG-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)O

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)O

Origin of Product

United States

Biological Activity

Thiazolo(3,2-a)benzimidazol-3(2H)-one, particularly the derivative 2-((2-hydroxyphenyl)methylene)-, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

1. Overview of Thiazolo(3,2-a)benzimidazol-3(2H)-one

Thiazolo(3,2-a)benzimidazol-3(2H)-one is a heterocyclic compound that belongs to the family of benzimidazole derivatives. These compounds are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of substituents such as the 2-hydroxyphenyl group can significantly influence their biological efficacy.

2.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazolo(3,2-a)benzimidazol derivatives. For instance, a study identified several derivatives as potent inhibitors of nucleoside triphosphate diphosphohydrolase (NPP1), an enzyme implicated in tumor proliferation. One derivative exhibited a Ki value of 467 nM, demonstrating selective inhibition without affecting other ecto-nucleotidases .

Table 1: Anticancer Activity of Thiazolo(3,2-a)benzimidazol Derivatives

Compound NameKi Value (nM)Target EnzymeSelectivity
Compound 17467NPP1High
Analog 1Not reportedNTPDase1Low
Analog 3Not reportedNPP2Low

2.2 Tyrosinase Inhibition

The compound has also been evaluated for its inhibitory effects on mushroom tyrosinase, an enzyme critical in melanin biosynthesis. In vitro assays revealed that certain analogs significantly inhibited tyrosinase activity with IC50 values as low as 1.12 µM, making them more effective than standard inhibitors like kojic acid .

Table 2: Tyrosinase Inhibition Potency

Analog NumberIC50 Value (µM)Relative Efficacy
Analog 31.1222-fold stronger than kojic acid
Analog 117.62Moderate

The mechanisms through which thiazolo(3,2-a)benzimidazol derivatives exert their biological effects are varied and complex:

  • NPP1 Inhibition : The selective inhibition of NPP1 suggests a potential role in modulating nucleotide signaling pathways that are crucial for cancer cell proliferation.
  • Tyrosinase Binding : Studies employing Lineweaver–Burk plots indicate that these compounds bind tightly to the active site of tyrosinase, inhibiting its function effectively .

4.1 Study on Anticancer Properties

In a study published in PubMed, researchers synthesized a series of thiazolo(3,2-a)benzimidazol derivatives and assessed their cytotoxicity against various cancer cell lines. The results demonstrated that specific structural modifications could enhance anticancer activity significantly .

4.2 Evaluation of Tyrosinase Inhibitors

Another investigation focused on the anti-melanogenic effects of thiazolo(3,2-a)benzimidazole analogs using B16F10 melanoma cells. The study confirmed that these compounds could effectively reduce melanin production by inhibiting tyrosinase activity .

5. Conclusion

Thiazolo(3,2-a)benzimidazol-3(2H)-one derivatives exhibit promising biological activities with significant implications for therapeutic applications in cancer treatment and cosmetic formulations targeting hyperpigmentation. Ongoing research is essential to fully elucidate their mechanisms and optimize their efficacy through structural modifications.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H10N2O2SC_{16}H_{10}N_{2}O_{2}S and a molecular weight of 294.3 g/mol. Its structure features a thiazole ring fused to a benzimidazole moiety, which contributes to its biological activity and stability .

Antimicrobial Activity

Thiazolo(3,2-a)benzimidazol-3(2H)-one derivatives have been synthesized and tested for antimicrobial properties. A study demonstrated that certain derivatives exhibit potent activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis .

Anticancer Properties

Research indicates that this compound shows promise as an anticancer agent. In vitro studies have revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, derivatives with hydroxyl substitutions have shown enhanced cytotoxicity against breast cancer cell lines .

Anti-inflammatory Effects

Some derivatives have been evaluated for their anti-inflammatory properties. In animal models, compounds based on thiazolo(3,2-a)benzimidazol-3(2H)-one have demonstrated the ability to reduce inflammation markers significantly, suggesting potential use in treating inflammatory diseases .

Photoluminescent Materials

Thiazolo(3,2-a)benzimidazol-3(2H)-one derivatives are being explored for their photoluminescent properties. These compounds can be incorporated into polymer matrices to create materials suitable for optoelectronic devices such as light-emitting diodes (LEDs) and organic solar cells .

Sensor Technology

Recent advancements show that these compounds can be utilized in sensor technology due to their ability to selectively bind metal ions. This property enables the development of sensors for environmental monitoring, particularly in detecting heavy metals in water sources .

Case Studies

StudyApplicationFindings
AntimicrobialDerivatives showed activity against resistant bacteria with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL.
AnticancerInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 10 µM.
Anti-inflammatoryReduced inflammation markers by 70% in carrageenan-induced paw edema model.
PhotoluminescenceDemonstrated emission at 450 nm when doped in PMMA matrix, suitable for LED applications.
Sensor TechnologyDeveloped a sensor with a detection limit of 0.01 ppm for lead ions in aqueous solutions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives are highly dependent on the substituents at the C-2 position. Key analogs include:

Compound Substituent Key Properties/Activities Reference IDs
2-((2-hydroxyphenyl)methylene)- 2-hydroxyphenyl Enhanced electron-donating properties due to phenolic -OH; potential antioxidant and anti-inflammatory activity.
2-((3-chlorophenyl)methylene)- 3-chlorophenyl Electron-withdrawing Cl group improves metabolic stability; moderate antimicrobial activity against Trichinella spiralis.
2-[(5-methyl-2-furyl)methylene]- 5-methyl-2-furyl Furyl group enhances π-conjugation; used in antitumor agent synthesis.
2-[(5-iodo-2-furanyl)methylene]- 5-iodo-2-furanyl Potent NPP1 inhibitor (Ki = 467 nM); iodine atom increases steric bulk and binding affinity.
2-(4-hydroxy-3-methoxybenzylidene)- 4-hydroxy-3-methoxyphenyl Methoxy group improves lipophilicity; synthesizable in 61.3% yield via optimized routes.

Physicochemical Properties

  • Electrochemical Behavior: The 2-hydroxyphenyl derivative undergoes reversible reduction at -0.85 V (vs. SCE), influenced by the phenolic -OH group’s electron-donating effect. In contrast, 3-chlorophenyl analogs show irreversible reduction due to the Cl group’s electron-withdrawing nature .
  • Solubility : Hydroxyl-substituted derivatives (e.g., 2-hydroxyphenyl) exhibit higher aqueous solubility (LogP = 2.1) compared to halogenated analogs (LogP = 3.5–4.0) .

Preparation Methods

Cyclization of 2-Mercaptobenzimidazole

The foundational step involves synthesizing the TBIO scaffold. In a 250 mL round-bottom flask, 2-mercaptobenzimidazole (0.1 mol, 15 g) reacts with chloroacetyl chloride (0.15 mol, 11.9 mL) in glacial acetic acid (100 mL) at 15°C. After initial stirring, the temperature is raised to 120°C for 12 hours. The reaction mixture is poured onto crushed ice, yielding a precipitate that is filtered and recrystallized from ethanol.

Mechanistic Insight :
The thiol group of 2-mercaptobenzimidazole attacks the electrophilic carbon of chloroacetyl chloride, forming a thioether intermediate. Intramolecular cyclization eliminates HCl, generating the fused thiazolo-benzimidazole ring.

Characterization of TBIO

Spectroscopic Data :

  • FT-IR : C=O stretch at 1705 cm⁻¹, C=N at 1614 cm⁻¹.

  • ¹H-NMR (CDCl₃) : Aromatic protons at δ 7.68–7.42 (m), methylene protons at δ 4.21 (s).

Formation of 2-((2-Hydroxyphenyl)methylene) Substituent

Knoevenagel Condensation with 2-Hydroxybenzaldehyde

TBIO (10 mmol) reacts with 2-hydroxybenzaldehyde (salicylaldehyde, 12 mmol) in acetic acid (50 mL) containing piperidine (0.5 mL) as a catalyst. The mixture is refluxed for 4–6 hours, cooled, and poured into ice water. The crude product is recrystallized from ethanol to yield bright yellow crystals.

Reaction Conditions :

ParameterValue
SolventAcetic acid
CatalystPiperidine
TemperatureReflux (118°C)
Time4–6 hours
Yield72%

Mechanistic Pathway :
The α-hydrogen of TBIO’s carbonyl group is deprotonated by piperidine, forming an enolate that attacks the aldehyde’s carbonyl carbon. Subsequent dehydration generates the conjugated methylene group.

Spectral Confirmation of Structure

  • FT-IR :

    • C=O stretch at 1707 cm⁻¹.

    • O–H (phenolic) at 3366 cm⁻¹.

    • C=N at 1608 cm⁻¹.

  • ¹H-NMR (DMSO-d₆) :

    • Phenolic proton at δ 9.94 (s, 1H).

    • Methine proton (C=CH) at δ 8.17 (s, 1H).

    • Aromatic protons at δ 7.95–6.70 (m, 8H).

  • Mass Spectrometry : Molecular ion peak at m/z 308 [M+H]⁺.

Alternative Synthetic Routes

Oxidative Cyclization of 2-(β-Haloethylthio)benzimidazole

While less common for this derivative, 2-(β-chloroethylthio)benzimidazole undergoes cyclization in basic conditions to form dihydrothiazolo[3,2-a]benzimidazoles. Subsequent oxidation with hydrogen peroxide/K₂WO₄ yields sulfone derivatives.

Limitations :

  • Lower regioselectivity for introducing the 2-hydroxyphenyl group.

  • Requires additional steps for dehydrogenation.

Propargyl Bromide Alkylation

3-Aminothiazolo[3,2-a]benzimidazole-2-carbonitrile reacts with propargyl bromides (e.g., 3-bromopropyne) to form alkylated intermediates. However, this method favors aliphatic substituents over aromatic groups like 2-hydroxyphenyl.

Optimization and Challenges

Solvent and Catalyst Screening

  • Acetic acid vs. Ethanol : Acetic acid enhances electrophilicity of the aldehyde but may protonate the enolate. Ethanol offers milder conditions but reduces reaction rate.

  • Catalysts : Piperidine outperforms triethylamine due to superior base strength and solubility in acetic acid.

Purity and Yield Considerations

  • Recrystallization Solvents : Ethanol yields 72% pure product, while acetonitrile improves crystallinity but reduces yield to 65%.

  • Side Reactions : Over-refluxing (>8 hours) leads to dihydroxy byproducts via aldol condensation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Knoevenagel7298Direct, one-step condensation
Oxidative Cyclization5585Applicable to sulfones
Propargyl Alkylation4878Aliphatic flexibility

Industrial-Scale Feasibility

The Knoevenagel method is scalable using continuous flow reactors, reducing reaction time to 2 hours and improving yield to 80% . Challenges include catalyst recovery and managing exothermicity during aldehyde addition.

Q & A

Basic: What are the established synthetic methodologies for preparing thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives?

Answer:
Two primary synthetic routes are documented:

  • One-pot multicomponent reactions : Combining 1,3-dihydro-2H-benzimidazole-2-thione, aldehydes (e.g., 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde), and chloroacetic acid in glacial acetic acid/acetic anhydride with sodium acetate yields fused thiazolo-benzimidazolone derivatives .
  • Stepwise synthesis : First, synthesize the benzimidazolethiazolone intermediate via cyclization of (2-benzimidazolylthio)acetic acid in acetic anhydride, followed by condensation with aldehydes under microwave irradiation (60–97% yield) or classical heating .
    Key considerations : Solvent choice (e.g., CH₃CN for regioselectivity) and catalyst (e.g., ZrCl₄ or Bi(NO₃)₃·5H₂O) influence reaction efficiency and purity .

Basic: How are thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives characterized structurally?

Answer:
Standard characterization includes:

  • Melting point analysis : Ranges vary by substituents (e.g., 140–206°C for arylidene derivatives) .
  • Spectroscopy :
    • IR : C=O (1650–1680 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretching vibrations confirm core structure .
    • NMR : ¹H and ¹³C spectra resolve substituent positioning (e.g., arylidene proton at δ 7.8–8.2 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 335 for 2-(4-nitrophenyl) derivatives) validate molecular weight .

Basic: What biological activities are associated with 2-arylidene-thiazolo[3,2-a]benzimidazol-3(2H)-ones?

Answer:
Reported activities include:

  • Antimicrobial : Inhibition of bacterial/fungal pathogens via disruption of membrane integrity .
  • Enzyme inhibition : Selective inhibition of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), relevant to cancer and inflammatory diseases .
  • Antitumor : Cytotoxicity in hypoxic conditions via nitroaryl/nitroheteroaryl substituents .
    Methodological note : Bioassays (e.g., MIC for antimicrobial activity, NPP1 enzyme kinetics) require standardized protocols to ensure reproducibility .

Advanced: How can synthetic routes be optimized to introduce electron-withdrawing substituents (e.g., nitro groups) for enhanced bioactivity?

Answer:

  • Substituent-directed synthesis : Use nitrobenzaldehydes in one-pot reactions to directly incorporate nitroaryl groups. For example, 2-nitrobenzaldehyde reacts with 2-mercaptobenzimidazole and chloroacetic acid under reflux, yielding derivatives with selective cytotoxicity .
  • Lewis acid catalysis : ZrCl₄ accelerates regioselective ring-opening of 2,2-dicyanooxiranes, improving yields of nitro-substituted products .
    Challenge : Nitro groups may reduce solubility; recrystallization in hexane/ethyl acetate (1:1) is recommended .

Advanced: How should researchers address contradictions in spectroscopic data across studies?

Answer:
Discrepancies in melting points or NMR peaks often arise from:

  • Polymorphism : Crystallization conditions (e.g., solvent polarity) affect melting ranges .
  • Tautomerism : The exocyclic double bond (arylidene) can exhibit E/Z isomerism, altering spectral profiles .
    Resolution :
  • Perform variable-temperature NMR to detect tautomeric equilibria.
  • Compare X-ray crystallography data with computational models (e.g., DFT) to confirm substituent orientation .

Advanced: What strategies are effective in elucidating structure-activity relationships (SAR) for NPP1 inhibition?

Answer:

  • Systematic substituent variation : Replace the 2-hydroxyphenyl group with halogenated (e.g., 2-chlorophenyl) or electron-deficient aryl moieties to assess steric/electronic effects on NPP1 binding .
  • Molecular docking : Use crystallographic NPP1 structures (PDB ID: 4GT5) to model interactions with the thiazolo-benzimidazolone core. Key residues (e.g., Arg413) form hydrogen bonds with the carbonyl group .
  • In vitro validation : Measure IC₅₀ values using capillary electrophoresis to monitor nucleotide hydrolysis inhibition .

Advanced: How can researchers design experiments to evaluate cytotoxicity in hypoxic tumor environments?

Answer:

  • Hypoxia-mimicking assays : Use CoCl₂ (200 μM) to induce hypoxia in cancer cell lines (e.g., HCT-116).
  • Nitro group activation : Nitroaryl derivatives undergo enzymatic reduction in low O₂, generating reactive intermediates that damage DNA .
  • Control experiments : Compare cytotoxicity under normoxic vs. hypoxic conditions. Include positive controls (e.g., tirapazamine) .

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